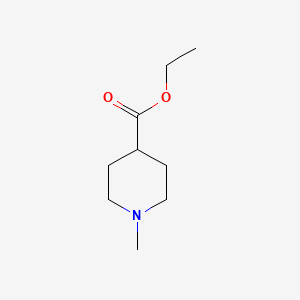

Ethyl 1-methylpiperidine-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-methylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-4-6-10(2)7-5-8/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXOOQCMGJBSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453777 | |

| Record name | Ethyl 1-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24252-37-7 | |

| Record name | Ethyl 1-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-methylpiperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-methylpiperidine-4-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 1-methylpiperidine-4-carboxylate, a key heterocyclic building block, holds a significant position in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural scaffold, featuring a tertiary amine within a piperidine ring and a reactive ester functional group, makes it a versatile precursor for a diverse array of complex molecules, particularly those with pronounced biological activity. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the fundamental properties, synthesis, and applications of this important chemical entity. By delving into its physicochemical characteristics, spectroscopic signature, and synthetic pathways, we aim to equip the scientific community with the knowledge necessary to effectively harness the potential of this compound in their research and development endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and synthesis. This section details the key physicochemical and spectroscopic data for this compound.

Core Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | |

| Molecular Weight | 171.24 g/mol | |

| CAS Number | 24252-37-7 | |

| Appearance | Liquid | |

| Density | 0.963 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.450 | |

| Flash Point | 87.8 °C (190.0 °F) - closed cup | |

| Boiling Point | Not explicitly found for this specific compound, but related structures have high boiling points. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectral features.

| Technique | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum of this compound would be expected to show characteristic signals for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the N-methyl group (a singlet around 2.3 ppm), and the piperidine ring protons (a series of multiplets in the region of 1.5-3.0 ppm). The chemical shifts and coupling patterns of the piperidine protons provide valuable information about the conformation of the ring. |

| ¹³C NMR | The carbon NMR spectrum will display a signal for the carbonyl carbon of the ester at approximately 175 ppm. The carbons of the ethyl group will appear around 60 ppm (O-CH₂) and 14 ppm (CH₃). The N-methyl carbon will have a signal around 46 ppm, and the piperidine ring carbons will resonate in the 25-55 ppm range. |

| Infrared (IR) Spectroscopy | The IR spectrum is dominated by a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. C-H stretching vibrations of the aliphatic methyl and methylene groups are observed in the 2800-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is typically found in the 1000-1200 cm⁻¹ region. |

| Mass Spectrometry (MS) | The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z 171. Subsequent fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or cleavage of the piperidine ring. |

Synthesis and Reactivity

The synthesis of this compound is a critical aspect of its utility. This section outlines a common synthetic approach and discusses its general reactivity.

Synthetic Protocol: N-methylation of Ethyl Isonipecotate

A prevalent and straightforward method for the synthesis of this compound is the N-methylation of ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate).

Reaction Scheme:

A common synthetic route to this compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve ethyl piperidine-4-carboxylate in a suitable solvent, such as methanol or ethanol.

-

Addition of Methylating Agent: Add an aqueous solution of formaldehyde to the reaction mixture. Formaldehyde serves as the source of the methyl group.

-

Reductive Amination: Introduce a reducing agent to the mixture. Common choices include catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or a chemical reducing agent like sodium cyanoborohydride (NaBH₃CN). The reducing agent converts the intermediate iminium ion to the desired N-methylated product.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove inorganic byproducts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

-

Choice of Methylating Agent: Formaldehyde is a cost-effective and readily available C1 source for methylation.

-

Choice of Reducing Agent: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. Sodium cyanoborohydride is a milder reducing agent that is selective for the iminium ion in the presence of the ester group.

-

Solvent Selection: Alcohols like methanol and ethanol are good solvents for both the starting material and the reagents and are compatible with the reaction conditions.

Reactivity Profile

The reactivity of this compound is governed by its two primary functional groups: the tertiary amine and the ethyl ester.

-

Tertiary Amine: The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. It can be protonated by acids to form a quaternary ammonium salt. The nitrogen can also react with electrophiles, such as alkyl halides, to form quaternary ammonium compounds.

-

Ethyl Ester: The ester group is susceptible to nucleophilic acyl substitution. It can undergo hydrolysis under acidic or basic conditions to yield 1-methylpiperidine-4-carboxylic acid. It can also react with other nucleophiles, such as amines to form amides, or with organometallic reagents like Grignard reagents to form tertiary alcohols.

Key reactions of this compound.

Applications in Drug Discovery and Development

This compound is a valuable starting material in the synthesis of a wide range of pharmaceutical agents. Its piperidine core is a common motif in many centrally active drugs.

Precursor to Opioid Analgesics

A significant application of this compound is in the synthesis of potent opioid analgesics. The 4-substituted piperidine scaffold is a key structural feature of many fentanyl analogs. For instance, it can be elaborated through a series of reactions to produce precursors for compounds like remifentanil. The synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for such analgesics, can start from related piperidone derivatives.[1]

Synthesis of GABAA Receptor Agonists

Derivatives of this compound have been investigated as agonists for the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the central nervous system. Modulating the activity of this receptor can have therapeutic effects in conditions such as anxiety and epilepsy.

Building Block for 5-HT3 Antagonists

The compound also serves as a reactant in the synthesis of 5-HT3 antagonists. These agents are used to manage nausea and vomiting, particularly that induced by chemotherapy and radiation therapy.

Development of Novel Antibacterials

Researchers have utilized this compound to synthesize piperidine derivatives that act as inhibitors of bacterial enzymes, such as enoyl-ACP reductase in S. aureus and E. coli. This highlights its potential in the development of new antibacterial agents to combat antibiotic resistance.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to safety data, this compound is classified with the following hazards:

-

Skin Irritation (H315)

-

Serious Eye Damage (H318)

-

May cause respiratory irritation (H335)

The signal word for this compound is "Danger".

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

-

Ventilation: Use only outdoors or in a well-ventilated area.[2] Avoid breathing mist, vapors, or spray.[2]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] It is classified as a combustible liquid.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Skin: Wash with plenty of soap and water.

-

-

Spills: Absorb spillage to prevent material damage.

Conclusion

This compound is a cornerstone synthetic intermediate with significant implications for the pharmaceutical industry. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it an invaluable tool for medicinal chemists. The ability to readily modify both the ester and the tertiary amine functionalities allows for the creation of diverse molecular libraries for drug screening. As the quest for novel therapeutics continues, the importance of versatile building blocks like this compound is set to grow, paving the way for the discovery of next-generation medicines.

References

-

Kavallieratos, K., et al. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Arkivoc, 2001(6), 154-162. Retrieved from [Link]

Sources

"Ethyl 1-methylpiperidine-4-carboxylate" CAS number 24252-37-7

An In-Depth Technical Guide to Ethyl 1-methylpiperidine-4-carboxylate (CAS: 24252-37-7)

Introduction: The Strategic Importance of a Core Moiety

In the landscape of pharmaceutical development and complex organic synthesis, certain molecular scaffolds serve as pivotal starting points for a vast array of bioactive compounds. This compound, a substituted piperidine derivative, is one such cornerstone.[1] While unassuming in its own right, its true value lies in its role as a versatile intermediate, providing a robust framework for the construction of sophisticated molecules targeting the central nervous system, infectious diseases, and oncology.[2][3] This guide provides a technical overview of its synthesis, properties, and critical applications, designed for the practicing researcher and drug development professional. We will explore not just the "how" but the "why" behind the methodologies, grounding our discussion in established chemical principles.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is a non-negotiable prerequisite for its effective and safe use in a laboratory setting.

Key Properties

The compound is a colorless to yellow liquid under standard conditions, with properties that influence its handling, reaction setup, and purification strategies.[1][2]

| Property | Value | Source(s) |

| CAS Number | 24252-37-7 | [2][3] |

| Molecular Formula | C₉H₁₇NO₂ | [2][3] |

| Molecular Weight | 171.24 g/mol | [2][3][4] |

| Appearance | Colorless to yellow liquid | [1] |

| Density | 0.963 g/mL at 25 °C | [2][5] |

| Refractive Index (n20/D) | 1.450 | [2] |

| Flash Point | 87.8 °C (190.0 °F) - closed cup | [2][5] |

| Storage Temperature | Room Temperature / 0-8 °C recommended | [1][5] |

Hazard and Safety Information

This compound is classified as a hazardous substance requiring careful handling.[2][5] Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.[6]

| Hazard Information | Details | Source(s) |

| Signal Word | Danger | [2][5] |

| GHS Pictograms | Corrosion, Exclamation Mark (GHS05, GHS07) | [4] |

| Hazard Statements | H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [2][5] |

| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [2][7] |

| Target Organs | Respiratory system | [2][4] |

Synthesis and Purification: A Validated Protocol

The most common and efficient laboratory-scale synthesis involves the N-methylation of its readily available precursor, Ethyl 4-piperidinecarboxylate (also known as Ethyl isonipecotate).[8][9] The Eschweiler-Clarke reaction is a superior method for this transformation as it is a reductive amination that avoids the formation of quaternary ammonium salts, a common side product in direct alkylations with agents like methyl iodide.[10]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating through clear workup and purification steps.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 4-piperidinecarboxylate (1.0 eq).[9][11]

-

Reagent Addition: Sequentially add formic acid (2.5 eq) followed by a 37% aqueous solution of formaldehyde (2.0 eq). The use of formic acid as both the reducing agent and a catalyst is central to the Eschweiler-Clarke mechanism.[10]

-

Thermal Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

-

Initial Workup: Allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure to remove excess formic acid and water.[10]

-

Basification and Extraction: Dissolve the resulting residue in water. Carefully basify the aqueous solution to a pH > 9 with a saturated solution of sodium bicarbonate or sodium hydroxide. This step is critical to deprotonate the piperidine nitrogen, rendering the product soluble in organic solvents. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.[10]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a brown or yellow liquid.[10]

-

Purification: For high-purity material required for drug development, the crude product should be purified by vacuum distillation. This step removes non-volatile impurities and any remaining starting materials.

Analytical Characterization

Characterization is essential to confirm the identity and purity of the synthesized product. Standard techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the N-methyl group (singlet, ~2.3 ppm), the ethyl ester protons (quartet for -OCH₂- at ~4.1 ppm and triplet for -CH₃ at ~1.2 ppm), and a series of multiplets for the piperidine ring protons.

-

¹³C NMR: Signals corresponding to the carbonyl carbon of the ester (~175 ppm), the N-methyl carbon (~46 ppm), the ethoxy carbons (~60 ppm and ~14 ppm), and the distinct carbons of the piperidine ring.

-

-

Mass Spectrometry (MS): Electron ionization (EI) or chemical ionization (CI) will confirm the molecular weight (171.24 g/mol ) and provide a characteristic fragmentation pattern.[2]

-

Infrared (IR) Spectroscopy: A strong absorbance band around 1730 cm⁻¹ is indicative of the C=O stretch of the ester functional group.

Applications in Drug Development and Research

The utility of this compound stems from its structure: a tertiary amine combined with an ester, providing two key points for chemical modification. It is a foundational building block for numerous classes of pharmaceuticals.[1][3]

Role as a Key Pharmaceutical Intermediate

Caption: Role as a central intermediate in pharmaceutical synthesis.

-

Opioid Analgesics: The compound is structurally very similar to the core of pethidine (Meperidine), a widely used synthetic opioid.[12][13] It serves as a direct precursor or a key intermediate in the synthesis of novel pethidine analogs and other phenylpiperidine-class analgesics.[14] The synthesis of pethidine itself involves the reaction of a related piperidine nitrile with sulfuric acid, followed by esterification.[15]

-

GABAA Receptor Agonists: It is used as a reactant in the synthesis of compounds designed to target the GABAA receptor, which is crucial for developing medications for anxiety, insomnia, and seizure disorders.[3]

-

Antibacterial Agents: The piperidine scaffold is integral to the development of inhibitors for bacterial enzymes like S. aureus and E. coli enoyl-ACP reductase, representing a pathway to new antibiotics.[2][3]

-

Anticancer Agents: Researchers have employed this molecule to create water-soluble DNA-binding subunits for analogues of the potent cytotoxic antibiotic CC-1065, which has applications in oncology.[2][3]

-

Other CNS Targets: Its use extends to the synthesis of 5-HT3 antagonists (used as antiemetics) and various tricyclic pharmaceuticals, which include classes of antidepressants and antipsychotics.[2][3]

Conclusion

This compound (CAS 24252-37-7) is a quintessential example of a high-value synthetic intermediate. Its straightforward, high-yielding synthesis and the versatile reactivity of its functional groups make it an indispensable tool for medicinal chemists and drug development scientists. A comprehensive understanding of its properties, handling, and synthetic potential allows researchers to leverage this core structure effectively, paving the way for the discovery and development of next-generation therapeutics across multiple disease areas.

References

-

This compound 97 24252-37-7 - Sigma-Aldrich.

-

Ethyl 1-methyl-4-piperidinecarboxylate CAS#: 24252-37-7.

-

Cas 24252-37-7,Ethyl 1-methyl-4-piperidinecarboxylate - LookChem.

-

Supporting Information - The Royal Society of Chemistry.

-

Safety Data Sheet - ChemScene.

-

Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases - ACG Publications.

-

Synthesis of Pethidine aka Meperidine - Chemistry Steps.

-

This compound - CHEMICAL POINT.

-

Ethyl 1-methyl-4-piperidinecarboxylate - ChemicalBook.

-

N-Methyl ethyl isonipecotate - Chem-Impex.

-

Ethyl 1-ethylpiperidine-4-carboxylate | C10H19NO2 | CID 11106043 - PubChem - NIH.

-

N-METHYL-4-PIPERIDINECARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook.

-

This compound, 96% 500 mg | Buy Online - Fisher Scientific.

-

Pethidine: Synthesis and Metabolism | PDF | Drugs | Physical Sciences - Scribd.

-

CAS No : 68947-43-3 | Product Name : 1-Methylpiperidine-4-carboxylic Acid.

-

CN105349593A - Pethidine hydrochloride preparation method - Google Patents.

-

This compound | CAS#:24252-37-7 | Chemsrc.

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative.

-

Ethyl piperidine-4-carboxylate - the NIST WebBook.

-

Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate | C16H23NO2 | CID 44284477 - PubChem.

-

4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS - European Patent Office - EP 321548 - Googleapis.com.

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC.

-

Éster bencílico del ácido 4-(2-oxo-etil)piperidina-1-carboxílico - Chem-Impex.

-

This compound 97 24252-37-7 - Sigma-Aldrich.

-

4-Piperidinecarboxylic Acid Ethyl Ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com.

-

Ethyl 4-piperidinecarboxylate | 1126-09-6 - ChemicalBook.

-

1-methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester hydrochloride - Sigma-Aldrich.

-

Meperidine | C15H21NO2 | CID 4058 - PubChem - NIH.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 24252-37-7 [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. 1-甲基-4-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. chemscene.com [chemscene.com]

- 7. Ethyl 1-methyl-4-piperidinecarboxylate price,buy Ethyl 1-methyl-4-piperidinecarboxylate - chemicalbook [chemicalbook.com]

- 8. This compound | CAS#:24252-37-7 | Chemsrc [chemsrc.com]

- 9. Ethyl piperidine-4-carboxylate [webbook.nist.gov]

- 10. N-METHYL-4-PIPERIDINECARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 11. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 12. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]

- 13. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. CN105349593A - Pethidine hydrochloride preparation method - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure of Ethyl 1-methylpiperidine-4-carboxylate

Section 1: Core Molecular Profile and Significance

Ethyl 1-methylpiperidine-4-carboxylate (CAS No. 24252-37-7) is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. As a derivative of piperidine, a saturated heterocycle prevalent in numerous natural alkaloids and synthetic pharmaceuticals, this compound serves as a versatile scaffold for constructing more complex molecular architectures. Its structure, featuring a tertiary amine and an ethyl ester, provides two distinct points for chemical modification, making it an invaluable intermediate.

This guide offers a comprehensive examination of its molecular structure, from fundamental properties and synthesis to in-depth spectroscopic elucidation. It is intended for researchers and professionals who require a deep, functional understanding of this molecule for application in synthetic and discovery programs. The applications for this reactant are diverse, including the synthesis of inhibitors for bacterial enzymes like S. aureus enoyl-ACP reductase, GABAA receptor agonists, and antagonists for the 5-HT3 receptor.

Key Physicochemical Properties

A summary of the essential properties of this compound is provided below, establishing the foundational data for handling and characterization.

| Property | Value | Source |

| CAS Number | 24252-37-7 | [1][2] |

| Molecular Formula | C₉H₁₇NO₂ | [1][2] |

| Molecular Weight | 171.24 g/mol | [2][3] |

| Appearance | Liquid | |

| Boiling Point | 211.1 ± 33.0 °C at 760 mmHg | [1] |

| Density | 0.963 g/mL at 25 °C | |

| Flash Point | 87.8 °C (190.0 °F) - closed cup | |

| Refractive Index | n20/D 1.450 | |

| SMILES | CCOC(=O)C1CCN(C)CC1 | |

| InChI Key | JWXOOQCMGJBSML-UHFFFAOYSA-N |

Section 2: Structural Elucidation and Conformation

The molecular architecture of this compound is defined by a central piperidine ring substituted at the 1-position with a methyl group and at the 4-position with an ethyl carboxylate group.

Caption: 2D structure of this compound.

Conformational Analysis: The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The relatively bulky ethyl carboxylate group at the C4 position is expected to preferentially occupy the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C2 and C6. This conformational preference is a critical determinant of the molecule's reactivity and its interaction with biological targets.

Section 3: Synthesis Protocol and Mechanistic Insight

The most direct and common synthesis of this compound is achieved through the N-methylation of its secondary amine precursor, Ethyl isonipecotate (also known as Ethyl 4-piperidinecarboxylate).[1][4][5] A highly efficient and industrially scalable method for this transformation is reductive amination.

Caption: Workflow for synthesis via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the N-methylation of piperidine derivatives.[6]

-

Reactor Setup: To a suitable hydrogenation reactor, add Ethyl isonipecotate (1 equivalent) and a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Solvent and Reagent Addition: Add ethanol as the solvent, followed by the slow addition of 37% aqueous formaldehyde (approximately 1.2-1.5 equivalents).

-

Hydrogenation: Seal the reactor and purge with nitrogen, then pressurize with hydrogen gas (H₂) to approximately 50 psi.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Purification:

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The resulting crude oil can be purified by vacuum distillation to yield the final product as a clear liquid.

-

Causality and Expertise:

-

Choice of Reagents: Formaldehyde reacts with the secondary amine of Ethyl isonipecotate to form an unstable carbinolamine, which rapidly dehydrates to an electrophilic iminium ion in situ.

-

Role of the Catalyst: The Pd/C catalyst is essential for the heterogeneous catalytic hydrogenation. It adsorbs the hydrogen gas and the iminium ion onto its surface, facilitating the reduction of the C=N⁺ bond to the desired N-CH₃ group.

-

Self-Validation: The purity of the distilled product must be confirmed by spectroscopic analysis (as detailed in Section 4) to validate the success of the synthesis and purification protocol.

Section 4: Spectroscopic Validation of Molecular Structure

Spectroscopic analysis is non-negotiable for the unambiguous confirmation of the molecular structure following synthesis. The following sections detail the expected spectral data for this compound, based on its known structure and data from closely related analogs.[7][8]

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides precise information about the electronic environment and connectivity of hydrogen atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Protons on the methylene group of the ethyl ester, split by the adjacent methyl group. |

| ~ 2.0 - 2.8 | Multiplet (m) | 5H | Piperidine Ring Protons (H2, H4, H6) | Complex overlapping signals from protons adjacent to the nitrogen and the C4 proton. |

| ~ 2.25 | Singlet (s) | 3H | N-CH₃ | Protons of the N-methyl group are chemically unique and have no adjacent protons, resulting in a singlet. |

| ~ 1.5 - 1.9 | Multiplet (m) | 4H | Piperidine Ring Protons (H3, H5) | Protons on C3 and C5 of the piperidine ring. |

| ~ 1.24 | Triplet (t) | 3H | -O-CH₂-CH₃ | Protons on the terminal methyl group of the ethyl ester, split by the adjacent methylene group. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 175.5 | C =O | Carbonyl carbon of the ethyl ester group, typically found in this downfield region. |

| ~ 60.3 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester, deshielded by the adjacent oxygen atom. |

| ~ 55.1 | C 2, C 6 | Carbons adjacent to the nitrogen atom in the piperidine ring. |

| ~ 46.5 | N-CH₃ | Carbon of the N-methyl group. |

| ~ 41.2 | C 4 | Methine carbon at the point of substitution on the piperidine ring. |

| ~ 28.5 | C 3, C 5 | Carbons beta to the nitrogen atom in the piperidine ring. |

| ~ 14.2 | -O-CH₂-CH₃ | Terminal methyl carbon of the ethyl ester group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.

-

~2950-2800 cm⁻¹: C-H stretching vibrations from the alkane portions of the piperidine ring and ethyl/methyl groups.

-

~1730 cm⁻¹ (Strong): A prominent, sharp peak corresponding to the C=O (carbonyl) stretch of the ester functional group. This is a key diagnostic peak.

-

~1250-1150 cm⁻¹ (Strong): C-O stretching vibration associated with the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at an m/z of 171, corresponding to the molecular weight of the compound [C₉H₁₇NO₂]⁺.[1]

-

Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the ethoxy group (-•OCH₂CH₃, m/z 45) to give a fragment at m/z 126, or loss of the entire ethyl carboxylate group. Fragmentation of the piperidine ring itself would also lead to a characteristic pattern of smaller ions.

Section 5: Role as a Versatile Synthetic Scaffold

The utility of this compound in drug development stems from its identity as a decorated piperidine scaffold. The piperidine motif is a "privileged scaffold" known to bind to a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels in the central nervous system.

Caption: Role as a scaffold for diversification in drug discovery.

The ester functional group acts as a versatile chemical handle. It can be:

-

Hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides.

-

Reduced to a primary alcohol, opening pathways to ethers and other derivatives.

-

Act as a directing group for reactions on the piperidine ring.

This strategic positioning of reactive sites allows for the systematic exploration of chemical space around the core piperidine structure, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.[9]

Section 6: Safety and Handling Protocols

As a laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye damage (H318), and potential respiratory irritation (H335). The signal word is "Danger".

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10] Avoid all personal contact.[10] Keep away from heat, sparks, and open flames.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Section 7: Conclusion

This compound is more than a simple chemical; it is a carefully designed molecular tool. Its structure, defined by a conformationally stable piperidine ring with strategically placed functional groups, makes it an ideal starting point for the synthesis of complex pharmaceutical agents. A thorough understanding of its synthesis, conformational behavior, and spectroscopic signature—as detailed in this guide—is fundamental for any scientist aiming to leverage its full potential in the rational design of next-generation therapeutics.

References

-

This compound | CAS#:24252-37-7 | Chemsrc. (n.d.). Retrieved from [Link]

-

Ethyl 1-ethylpiperidine-4-carboxylate | C10H19NO2 | CID 11106043 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEETS. (2025, September 8). Retrieved from [Link]

-

This compound - LookChem. (n.d.). Retrieved from [Link]

-

Ethyl piperidine-4-carboxylate - NIST WebBook. (n.d.). Retrieved from [Link]

- US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents. (n.d.).

-

Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... - ResearchGate. (n.d.). Retrieved from [Link]

-

Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate | C16H23NO2 | CID 44284477 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Ethyl 4-methylpiperidine-4-carboxylate - ChemBK. (2024, April 10). Retrieved from [Link]

- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents. (n.d.).

-

Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases - ACG Publications. (2025, March 27). Retrieved from [Link]

-

Synthesis of mthis compound - PrepChem.com. (n.d.). Retrieved from [Link]

-

Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

CAS No : 1126-09-6| Chemical Name : Ethyl Isonipecotate | Pharmaffiliates. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | CAS#:24252-37-7 | Chemsrc [chemsrc.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 5. CAS 1126-09-6: Ethyl isonipecotate | CymitQuimica [cymitquimica.com]

- 6. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]

- 9. Ethyl Isonipecotate - SRIRAMCHEM [sriramchem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. zycz.cato-chem.com [zycz.cato-chem.com]

An In-depth Technical Guide to the Synthesis of Ethyl 1-methylpiperidine-4-carboxylate

Abstract

Ethyl 1-methylpiperidine-4-carboxylate is a pivotal scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its structural motif, featuring a tertiary amine within a piperidine ring and an ethyl ester, is prevalent in numerous therapeutic agents. This guide provides a comprehensive exploration of the primary synthetic pathways to this molecule. We will delve into the mechanistic underpinnings of each route, offer detailed experimental protocols, and present a comparative analysis to inform strategic decisions in synthetic design and execution. The methodologies discussed are grounded in established chemical principles, emphasizing efficiency, scalability, and product purity.

Introduction and Retrosynthetic Analysis

The synthesis of this compound (C₉H₁₇NO₂) is a foundational task in organic synthesis, particularly for laboratories engaged in the development of central nervous system agents, analgesics, and other therapeutics. The molecule's value lies in its versatile structure, which allows for further functionalization.

A logical approach to devising its synthesis begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, two primary disconnections are evident: the bond between the piperidine nitrogen and the methyl group (N-CH₃), and the ester linkage.

This analysis reveals two principal starting materials:

-

Ethyl piperidine-4-carboxylate (Ethyl Isonipecotate) : A secondary amine that requires N-methylation.

-

1-methylpiperidine-4-carboxylic acid : A tertiary amine-acid that requires esterification.

A third, more specialized pathway involves the modification of a related natural product, Arecoline.

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Pathways

This section details the most scientifically sound and commonly employed routes for synthesizing the target compound.

Pathway A: N-Methylation of Ethyl piperidine-4-carboxylate

This is arguably the most direct and widely used approach, starting from the commercially available Ethyl isonipecotate.[1][2] The core transformation is the methylation of the secondary amine of the piperidine ring.

The Eschweiler-Clarke reaction is a classic and highly effective method for methylating primary and secondary amines without the risk of forming quaternary ammonium salts.[3][4][5] The reaction utilizes an excess of formaldehyde and formic acid; formaldehyde provides the methyl group, and formic acid acts as the hydride donor.[6]

Mechanism:

-

Imine Formation : The secondary amine of ethyl isonipecotate attacks formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion.

-

Hydride Transfer : Formic acid (or its conjugate base, formate) transfers a hydride to the electrophilic carbon of the iminium ion.

-

Irreversibility : The reaction is driven to completion by the decomposition of the resulting protonated carbamic acid into carbon dioxide and a proton, making the process irreversible.[3]

Caption: Eschweiler-Clarke Reaction Mechanism.

Advantages:

-

High yield and selectivity for the tertiary amine.

-

Avoids the formation of quaternary ammonium byproducts, which can be a problem with direct alkylation using methyl halides.[3][5]

-

Uses inexpensive and readily available reagents.

Disadvantages:

-

Requires heating, often to near boiling temperatures.[3]

-

The use of formic acid can present challenges in workup and purification for some substrates.

Pathway B: Esterification of 1-methylpiperidine-4-carboxylic acid

This route involves the formation of the ethyl ester from the corresponding carboxylic acid. This can be an effective strategy if 1-methylpiperidine-4-carboxylic acid is a more readily available or cost-effective starting material.

This is a standard acid-catalyzed esterification. The carboxylic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[7]

Mechanism:

-

Protonation : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

-

Nucleophilic Attack : Ethanol, acting as a nucleophile, attacks the protonated carbonyl carbon.

-

Proton Transfer & Dehydration : A series of proton transfers occurs, leading to the formation of a good leaving group (water), which is eliminated to form the ester.

Advantages:

-

A straightforward and well-established reaction.

-

Can be performed with simple laboratory equipment.

Disadvantages:

-

The reaction is an equilibrium process and requires using a large excess of the alcohol (ethanol) or removal of water to drive it to completion.

-

Strongly acidic conditions may not be suitable for sensitive substrates.

Pathway C: Reduction of Arecoline

A less common but viable route is the catalytic hydrogenation of Arecoline. Arecoline is a natural alkaloid containing a tetrahydropyridine ring, which is one degree of unsaturation away from the desired piperidine ring.[8][9] It is typically available as its hydrobromide salt.[10][11]

The double bond within the Arecoline ring can be selectively reduced using hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂). This transformation converts the methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate structure of arecoline into methyl 1-methylpiperidine-3-carboxylate. Note: This would yield the 3-carboxylate isomer, not the target 4-carboxylate. This pathway is therefore more relevant for synthesizing isomers or related structures.

For the synthesis of the target 4-carboxylate, a different starting material like ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate would be required for this pathway to be direct. However, understanding this transformation is valuable for synthetic chemists exploring related scaffolds.

Comparative Analysis of Synthetic Routes

| Pathway | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| A1: Eschweiler-Clarke | Ethyl piperidine-4-carboxylate[1] | Formaldehyde, Formic Acid[3] | High (>85%) | High selectivity, no quaternization, inexpensive reagents.[3][5] | Requires heating, acidic workup. |

| B1: Fischer Esterification | 1-methylpiperidine-4-carboxylic acid | Ethanol, H₂SO₄ (or SOCl₂)[7] | Good (70-90%) | Simple procedure, scalable. | Equilibrium reaction, requires excess alcohol or water removal. |

Detailed Experimental Protocols

The following protocols are provided as illustrative examples. Researchers should adapt these procedures based on laboratory conditions and scale, always adhering to strict safety protocols.

Protocol 4.1: Synthesis via Eschweiler-Clarke Reaction

Objective: To synthesize this compound from Ethyl piperidine-4-carboxylate.

Materials:

-

Ethyl piperidine-4-carboxylate (1.0 eq)

-

Formic acid (98-100%, ~3.0 eq)

-

Formaldehyde (37% solution in H₂O, ~2.5 eq)

-

Diethyl ether or Dichloromethane for extraction

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add Ethyl piperidine-4-carboxylate (15.7 g, 0.1 mol).

-

Carefully add formic acid (11.5 mL, ~0.3 mol), followed by the slow addition of formaldehyde solution (9.4 mL, ~0.25 mol).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and carefully make it alkaline (pH ~9-10) by the slow addition of a saturated sodium bicarbonate solution. (Caution: CO₂ evolution).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Protocol 4.2: Synthesis via Fischer Esterification

Objective: To synthesize this compound from 1-methylpiperidine-4-carboxylic acid.

Materials:

-

1-methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq)

-

Anhydrous Ethanol (large excess, e.g., 10-20 eq)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq) or concentrated Sulfuric Acid (catalytic)

-

Round-bottom flask, reflux condenser, ice bath

Procedure (using Thionyl Chloride):

-

Suspend 1-methylpiperidine-4-carboxylic acid hydrochloride (17.9 g, 0.1 mol) in anhydrous ethanol (150 mL) in a round-bottom flask.

-

Cool the mixture in an ice-salt bath to -10 °C.[7]

-

Slowly add thionyl chloride (14.6 mL, 0.2 mol) dropwise while maintaining the low temperature.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction to reflux for 4-6 hours.

-

Cool the reaction and remove the excess ethanol and SOCl₂ under reduced pressure.

-

The resulting residue can be dissolved in water, basified with sodium carbonate, and extracted with an organic solvent as described in Protocol 4.1 to isolate the final product.

Conclusion

The synthesis of this compound can be reliably achieved through several well-documented pathways. The choice of method is primarily dictated by the availability and cost of the starting materials. For laboratories starting with Ethyl piperidine-4-carboxylate, the Eschweiler-Clarke reaction offers a high-yield, selective, and robust method for N-methylation. Alternatively, if 1-methylpiperidine-4-carboxylic acid is the precursor, a standard Fischer esterification provides a direct route to the target compound. By understanding the mechanisms, advantages, and practical considerations of each pathway, researchers can effectively and efficiently produce this critical building block for advanced pharmaceutical development.

References

- 1. CAS 1126-09-6: Ethyl isonipecotate | CymitQuimica [cymitquimica.com]

- 2. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 5. youtube.com [youtube.com]

- 6. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 7. prepchem.com [prepchem.com]

- 8. Arecoline - Wikipedia [en.wikipedia.org]

- 9. Arecoline | C8H13NO2 | CID 2230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. calpaclab.com [calpaclab.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

A Comprehensive Spectroscopic Guide to Ethyl 1-methylpiperidine-4-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methylpiperidine-4-carboxylate, a key building block in the synthesis of various pharmaceutical compounds, possesses a unique molecular architecture that gives rise to a distinct spectroscopic fingerprint. This guide provides a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Understanding these spectroscopic characteristics is paramount for reaction monitoring, quality control, and the structural elucidation of its derivatives in drug discovery and development. This document, crafted from the perspective of a Senior Application Scientist, offers not just the data, but also the experiential insights into the interpretation of these spectra, ensuring both technical accuracy and practical applicability.

The structure of this compound, with its tertiary amine, ester functional group, and flexible piperidine ring, presents a rich field for spectroscopic analysis. The chair conformation of the piperidine ring and the electronic environments of the constituent protons and carbons are all revealed through the careful application of modern spectroscopic techniques.

Molecular Structure and Key Features

The structural formula of this compound (CAS Number: 24252-37-7, Molecular Formula: C₉H₁₇NO₂, Molecular Weight: 171.24 g/mol ) is fundamental to interpreting its spectra. The molecule consists of a piperidine ring N-methylated at position 1 and substituted with an ethyl carboxylate group at position 4.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. The data presented here is based on a published patent that utilizes this compound as a starting material.[1][2]

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.75 | Doublet (d) | 1H | Piperidine H (axial) |

| ~2.11 | Singlet (s) | 3H | N-CH₃ |

| ~1.87 | Triplet (t) | 1H | Piperidine H (axial) |

| ~1.71 | Doublet (d) | 1H | Piperidine H (equatorial) |

| ~1.56 | Doublet of Quartets (dq) | 2H | Piperidine H (equatorial) |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Ethyl Group: The characteristic quartet at approximately 4.12 ppm and the triplet at around 1.25 ppm are indicative of the ethyl ester group. The quartet arises from the methylene protons (-O-CH₂-) being split by the three adjacent methyl protons, while the methyl protons (-CH₃) appear as a triplet due to splitting by the two methylene protons.

-

N-Methyl Group: A sharp singlet at approximately 2.11 ppm, integrating to three protons, is assigned to the N-methyl group.[1][2] Its singlet nature is due to the absence of adjacent protons.

-

Piperidine Ring Protons: The protons on the piperidine ring exhibit complex splitting patterns due to the conformational rigidity of the ring and axial/equatorial relationships. The signals between ~1.56 and ~2.75 ppm are attributed to these protons.[1][2] The exact assignment of each piperidine proton requires more advanced 2D NMR techniques, but the observed multiplicities are consistent with the proposed structure.

¹³C NMR Spectroscopy

While a directly published ¹³C NMR spectrum for this compound was not found during the literature search, a reliable prediction can be made based on the known spectrum of the closely related Ethyl 4-piperidinecarboxylate and the established effects of N-methylation.[3]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |

| ~175 | C =O | Typical chemical shift for an ester carbonyl carbon. |

| ~60 | -O-CH₂ -CH₃ | Standard chemical shift for the methylene carbon of an ethoxy group. |

| ~55 | Piperidine C 2, C 6 | N-methylation shifts these carbons downfield compared to the unsubstituted piperidine. |

| ~46 | N-C H₃ | Characteristic chemical shift for an N-methyl group in a piperidine ring. |

| ~41 | Piperidine C 4 | The carbon bearing the ester group. |

| ~28 | Piperidine C 3, C 5 | Methylene carbons beta to the nitrogen. |

| ~14 | -O-CH₂-CH₃ | Typical chemical shift for the methyl carbon of an ethoxy group. |

Causality in ¹³C Chemical Shifts: The electron-withdrawing effect of the ester group and the nitrogen atom significantly influences the chemical shifts of the piperidine ring carbons. The introduction of the N-methyl group is expected to cause a downfield shift of the carbons alpha to the nitrogen (C2 and C6) due to the inductive effect.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions corresponding to the ester and the aliphatic amine functionalities.

Table 3: Predicted Major IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2800 | Strong | C-H stretching (aliphatic) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1250-1050 | Strong | C-O stretching (ester) |

| ~1180-1030 | Medium | C-N stretching (tertiary amine) |

Interpretation of the IR Spectrum:

-

C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of a saturated ester.[4]

-

C-H Stretch: Strong bands in the region of 2950-2800 cm⁻¹ are due to the stretching vibrations of the various sp³ C-H bonds in the piperidine and ethyl groups.

-

C-O Stretch: A strong absorption in the fingerprint region, typically between 1250-1050 cm⁻¹, corresponds to the C-O single bond stretching of the ester group.

-

C-N Stretch: The C-N stretching vibration of the tertiary amine is expected to appear as a medium intensity band in the 1180-1030 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is predicted based on the fragmentation of similar structures, such as Ethyl 4-piperidinecarboxylate.

Predicted Fragmentation Pattern:

The molecular ion peak (M⁺) for this compound is expected at m/z = 171. Key fragmentation pathways would likely involve:

-

Loss of the ethoxy group (-OC₂H₅): This would result in a fragment ion at m/z = 126.

-

Loss of the ethyl group (-C₂H₅): This would lead to a fragment at m/z = 142.

-

Alpha-cleavage adjacent to the nitrogen: This is a characteristic fragmentation for amines and would lead to the formation of a stable iminium ion. Cleavage of the C4-C5 or C3-C4 bond could result in various fragment ions. A prominent peak is expected at m/z = 71, corresponding to the [CH₂=N(CH₃)CH₂CH₂]⁺ fragment.

Figure 2. Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift referencing.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the standard range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data presented in this guide provides a robust framework for the identification and characterization of this compound. The interplay of ¹H NMR, ¹³C NMR, IR, and MS data offers a comprehensive and self-validating system for structural confirmation. For researchers in drug development, a thorough understanding of these spectroscopic signatures is not merely academic but a cornerstone of ensuring the identity, purity, and quality of this vital synthetic intermediate.

References

- Google Patents.

- Google Patents.

-

NIST WebBook. Ethyl piperidine-4-carboxylate. [Link]

-

Chemguide. interpreting infra-red spectra. [Link]

Sources

- 1. CA2907396A1 - Methods for the preparation of alcaftadine - Google Patents [patents.google.com]

- 2. EP2978765A1 - Methods for the preparation of alcaftadine - Google Patents [patents.google.com]

- 3. Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR spectrum [chemicalbook.com]

- 4. Ethyl piperidine-4-carboxylate [webbook.nist.gov]

Ethyl 1-methylpiperidine-4-carboxylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 1-methylpiperidine-4-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development who utilize this versatile intermediate in the synthesis of novel therapeutic agents. This document moves beyond a simple recitation of data, offering insights into the practical application and interpretation of its characteristics.

Core Molecular and Physical Characteristics

This compound, also known by synonyms such as 1-Methyl-piperidine-4-carboxylic acid ethyl ester and N-Methyl ethyl isonipecotate, is a key building block in organic synthesis.[1] Its foundational properties are summarized below, providing a critical baseline for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 24252-37-7 | [1] |

| Molecular Formula | C₉H₁₇NO₂ | [1][2] |

| Molecular Weight | 171.24 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [3] |

| Density | 0.963 g/mL at 25 °C | [1][4] |

| Boiling Point | 211.1 ± 33.0 °C at 760 mmHg | [1][2] |

| Flash Point | 87.8 °C (closed cup) | |

| Refractive Index | n20/D 1.450 | [1][4] |

| Solubility | Miscible with water | [5] |

| pKa | 8.50 ± 0.10 (Predicted) | [1] |

The physical state of this compound as a liquid at room temperature, coupled with its relatively high boiling point, dictates the use of standard organic chemistry laboratory techniques for its manipulation.[3] Its miscibility with water is an important consideration for aqueous workups during synthesis.[5]

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected spectral data and provide an interpretation based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR (300 MHz, CDCl₃): [6]

-

δ 4.13 (q, J=7.1Hz, 2H, OCH₂CH₃): This quartet corresponds to the two protons of the methylene group of the ethyl ester, split by the adjacent methyl group.

-

δ 2.75-2.87 (m, 2H, 2-Heq, 6-Heq): These are the equatorial protons on the carbons adjacent to the nitrogen.

-

δ 2.27 (s, 3H, NMe): This singlet is characteristic of the three protons of the N-methyl group.

-

δ 2.18-2.32 (m, 1H, 4-H): This multiplet represents the proton at the 4-position of the piperidine ring.

-

δ 1.69-2.06 (m, 6H, 2-Hax, 3-H₂, 5-H₂, 6-Hax): This complex multiplet region accounts for the remaining axial and equatorial protons on the piperidine ring.

-

δ 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃): This triplet corresponds to the three protons of the methyl group of the ethyl ester, split by the adjacent methylene group.

¹³C NMR (75.5MHz, CDCl₃): [6]

-

δ 175.0 (C=O): The signal for the carbonyl carbon of the ester.

-

δ 60.2 (OCH₂CH₃): The carbon of the methylene group in the ethyl ester.

-

δ 54.9 (C-2, C-6): The carbons adjacent to the nitrogen atom in the piperidine ring.

-

δ 46.3 (NMe): The carbon of the N-methyl group.

-

δ 40.5 (C-4): The carbon at the 4-position of the piperidine ring.

-

δ 28.2 (C-3, C-5): The carbons at the 3 and 5 positions of the piperidine ring.

-

δ 14.1 (OCH₂CH₃): The carbon of the methyl group in the ethyl ester.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR-based structural verification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering further structural insights.

Electron Ionization (EI) Mass Spectrum (70eV): [6]

-

m/z (%) = 171 (31) [M]⁺: This is the molecular ion peak, confirming the molecular weight of 171.24 g/mol .

-

m/z (%) = 142 (59) [M-CH₂CH₃]⁺: Loss of the ethyl group from the ester.

-

m/z (%) = 126 (40) [M-OCH₂CH₃]⁺: Loss of the ethoxy group from the ester.

-

m/z (%) = 98 (56) [M-CO₂Et]⁺: Loss of the entire carbethoxy group.

The fragmentation pattern is consistent with the structure of an ethyl ester and a piperidine ring, providing strong corroborative evidence for the compound's identity.

Synthesis and Reactivity

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[3][6] Its utility stems from the reactivity of the ester functional group and the piperidine scaffold.

General Synthetic Approach

A common method for the synthesis of this compound involves the esterification of 1-methylpiperidine-4-carboxylic acid. A representative laboratory-scale procedure is outlined below.

Protocol: Synthesis via Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-methylisonipecotic acid hydrochloride in anhydrous ethanol.

-

Reagent Addition: Cool the mixture in an ice-salt bath to -10 °C. Slowly add thionyl chloride dropwise while maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to 40 °C and stir for 2 hours.

-

Workup: Neutralize the reaction mixture to approximately pH 8 with a sodium carbonate solution.

-

Extraction: Extract the product into an organic solvent such as methylene chloride.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation.

Logical Flow of Synthesis

Caption: Key stages in the synthesis of the title compound.

Key Applications in Synthesis

The reactivity of this compound makes it a precursor for a variety of pharmaceutical agents. It is a reactant in the synthesis of:

-

Inhibitors of S. aureus and E. coli enoyl-ACP reductase.[6]

-

GABA-A receptor agonists.[6]

-

Water-soluble DNA-binding subunits for analogues of the cytotoxic antibiotic CC-1065.[6]

-

Tricyclic pharmaceuticals.[6]

-

5-HT₃ antagonists.[6]

These applications highlight the importance of this compound as a scaffold for introducing the N-methylpiperidine moiety into larger, more complex molecules.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

Hazard Identification:

-

Signal Word: Danger

-

Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338.

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat, sparks, and open flames.[7]

Conclusion

This compound is a foundational building block in medicinal chemistry and organic synthesis. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity is paramount for its effective and safe use in a research and development setting. This guide provides the essential technical information and practical insights to support scientists in their endeavors to create novel and impactful molecules.

References

-

Chemsrc. (2025, August 23). This compound | CAS#:24252-37-7. Retrieved from [Link]

-

LookChem. (n.d.). Cas 24252-37-7, Ethyl 1-methyl-4-piperidinecarboxylate. Retrieved from [Link]

-

Chemical Land21. (n.d.). Ethyl 1-methyl-4-piperidinecarboxylate CAS#: 24252-37-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 1-ethylpiperidine-4-carboxylate. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-ethyl-1-methylpiperidine-4-carboxylate. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.

-

ResearchGate. (n.d.). Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | CAS#:24252-37-7 | Chemsrc [chemsrc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Ethyl 1-methyl-4-piperidinecarboxylate CAS#: 24252-37-7 [m.chemicalbook.com]

- 5. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 6. Ethyl 1-methyl-4-piperidinecarboxylate | 24252-37-7 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. biosynth.com [biosynth.com]

A Theoretical and Computational Deep Dive into Ethyl 1-methylpiperidine-4-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract

Ethyl 1-methylpiperidine-4-carboxylate, a key synthetic intermediate, holds a significant position in the landscape of medicinal chemistry. Its piperidine core is a privileged scaffold, appearing in a multitude of bioactive molecules and pharmaceuticals. This technical guide provides an in-depth exploration of this compound from a theoretical and computational perspective. We will delve into its structural and electronic properties, conformational landscape, and spectroscopic signatures, all elucidated through the lens of quantum chemical calculations. Furthermore, we will explore its potential as a pharmacophore through molecular docking simulations, offering insights for rational drug design. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile building block.

Introduction: The Significance of the Piperidine Scaffold

The piperidine motif is a cornerstone in the design of central nervous system (CNS) active agents and other therapeutics. Its conformational flexibility, basic nitrogen atom, and the ability to be functionalized at various positions make it an ideal scaffold for interacting with a wide range of biological targets. This compound (CAS No: 24252-37-7), with its characteristic N-methylation and ethyl ester group, serves as a crucial starting material for the synthesis of more complex molecules, including synthetic opioids and inhibitors of bacterial enzymes.[1][2] Understanding its intrinsic chemical and physical properties at a molecular level is paramount for its effective utilization in drug discovery pipelines. Theoretical studies provide a powerful and cost-effective avenue to gain these insights, complementing and guiding experimental efforts.

Molecular Structure and Properties

This compound is a colorless liquid with a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol . Its fundamental physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H17NO2 |

| Molecular Weight | 171.24 g/mol |

| CAS Number | 24252-37-7 |

| Density | 0.963 g/mL at 25 °C |

| Boiling Point | 94-95 °C at 12 Torr |

| Refractive Index | n20/D 1.450 |

These experimentally determined properties provide a baseline for the validation of our theoretical models.

Computational Methodology: A Framework for In Silico Analysis

To probe the theoretical underpinnings of this compound, a multi-faceted computational approach is employed. The workflow is designed to provide a holistic understanding of the molecule, from its most stable geometric conformation to its electronic and reactive properties.

Caption: A generalized workflow for the theoretical study of small molecules.

Conformational Analysis and Geometry Optimization

The piperidine ring predominantly adopts a chair conformation to minimize steric strain. For this compound, the substituents—the methyl group on the nitrogen and the ethyl carboxylate group at the C4 position—can exist in either axial or equatorial positions. A preliminary conformational search using a molecular mechanics force field (e.g., MMFF94) is essential to identify the low-energy conformers.

Subsequently, the most stable conformers are subjected to geometry optimization using Density Functional Theory (DFT). The B3LYP functional combined with the 6-31G* basis set offers a good balance between accuracy and computational cost for organic molecules of this size. The optimization process will yield the most stable, lowest-energy three-dimensional structure. It is anticipated that the conformer with both the N-methyl and the C4-ethyl carboxylate groups in the equatorial position will be the global minimum, due to the minimization of 1,3-diaxial interactions.

Spectroscopic and Electronic Property Calculations

Vibrational Analysis (IR Spectroscopy): Following geometry optimization, a frequency calculation at the same level of theory (B3LYP/6-31G*) is performed. This not only confirms that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies) but also allows for the prediction of the infrared (IR) spectrum. Key vibrational modes to analyze include the C=O stretch of the ester group (typically around 1730-1750 cm⁻¹), C-N stretching vibrations, and various C-H bending and stretching modes. For a related compound, 1-methyl-4-(1-naphthylvinyl)piperidine, a strong absorption at 970 cm⁻¹ was noted in its IR spectrum, which could be indicative of specific piperidine ring vibrations.[3]

NMR Spectroscopy: Theoretical NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory. These predicted ¹H and ¹³C NMR spectra can be directly compared with experimental data for validation.

Experimental NMR Data for Validation:

-

¹H NMR (400 MHz, CDCl₃): δ = 4.13 (q, J = 7.1 Hz, 2H), 2.90 – 2.75 (m, 2H), 2.29 (s, 3H), 2.25 (m, 1H), 2.12 – 1.99 (m, 2H), 1.99 – 1.87 (m, 2H), 1.87 – 1.70 (m, 2H), 1.25 (t, J = 7.1 Hz, 3H).[4]

-

¹³C NMR (100 MHz, CDCl₃): δ = 174.93, 60.32, 54.88, 46.25, 28.09, 14.19.[4]

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. For this compound, the HOMO is expected to be localized around the nitrogen atom and the ester oxygen, while the LUMO is likely centered on the carbonyl carbon of the ester group.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. The MEP will highlight the electronegative oxygen atoms of the ester as regions of negative potential (red) and the hydrogen atoms as regions of positive potential (blue).

Molecular Docking: Exploring Potential Biological Interactions

While this compound is primarily a synthetic intermediate, its structural similarity to known bioactive molecules suggests it could interact with various biological targets. For instance, it is a precursor to a bioisostere of the synthetic opioid pethidine.[1][2] This suggests that it may have some affinity for opioid receptors. Furthermore, piperidine derivatives are known to act as GABAA receptor agonists and inhibitors of bacterial enoyl-ACP reductase.

A molecular docking study can be performed to predict the binding affinity and mode of interaction of this compound with the active sites of these potential protein targets.

Molecular Docking Protocol

Step 1: Preparation of the Receptor and Ligand

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges.

-